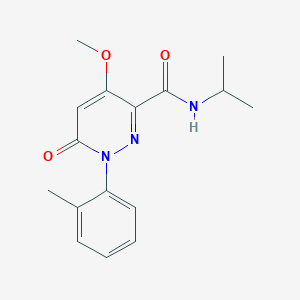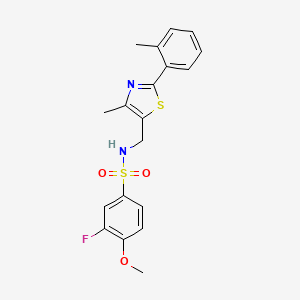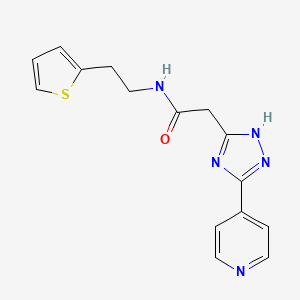
4-methoxy-1-(2-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-1-(2-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups such as a methoxy group, a methylphenyl group, a propan-2-yl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the carboxamide group could potentially undergo hydrolysis, and the pyridazine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Characterization
This compound, similar to its analogs, has been synthesized and characterized in studies focusing on the development of new chemical entities with potential therapeutic applications. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through a reaction involving similar structural moieties, aiming to evaluate their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, Gulea et al. (2019) explored the synthesis, structure, and biological activity of coordination compounds with related structures, indicating the potential for antimicrobial and antifungal applications (Gulea, Mitkevich, & Chumakov, et al., 2019).
Biological Evaluation
Compounds structurally related to "4-methoxy-1-(2-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide" have been evaluated for their potential in inhibiting key biological targets. Liu et al. (2020) designed, synthesized, and evaluated a novel series of compounds for their inhibitory activities against c-Met kinase, a critical enzyme in cancer cell signaling, showing that modifications in the chemical structure can significantly impact antitumor activity (Liu, Gong, & Shi, et al., 2020).
Antimicrobial and Antibacterial Activity
The antimicrobial and antibacterial applications of compounds with similar frameworks have been a significant area of research. Aghekyan et al. (2020) investigated the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, highlighting the potential of such compounds in developing new antibacterial agents (Aghekyan, Mkryan, & Panosyan, et al., 2020).
Electrochemical Properties
Research into the electrochemical properties of related compounds has also been conducted, suggesting applications in materials science. Liou and Lin (2009) synthesized a new triphenylamine-containing aromatic diamine for the preparation of novel polyamides with promising electrochromic behaviors, indicating potential use in electronic and optoelectronic devices (Liou & Lin, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)17-16(21)15-13(22-4)9-14(20)19(18-15)12-8-6-5-7-11(12)3/h5-10H,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYFBEUQWSOSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((7-((3-fluoro-4-methylphenyl)amino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2510171.png)
![Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2510172.png)
![(3,4-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2510173.png)

![N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2510175.png)





![1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxo-3-(1,2,4-triazol-1-yl)pyridazine](/img/structure/B2510184.png)